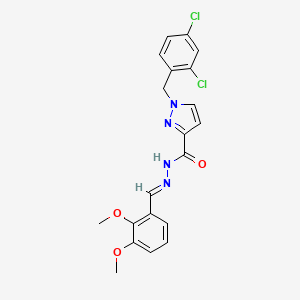

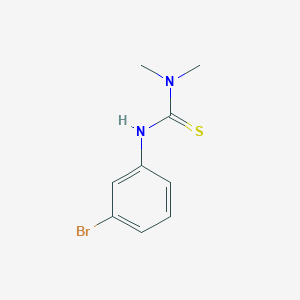

![molecular formula C21H27N3O4S B5504315 2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical compound is a part of organic synthesis research, focusing on creating compounds with potential applications in various fields, excluding drug use and dosage. The research mainly involves the synthesis and characterization of hydrazide compounds and their complexes, which are explored for their chemical and physical properties.

Synthesis Analysis

The synthesis involves multiple steps, including the nitration of phenols and thiophenes, acylation, and hydrazide formation. For example, nitration of phenolic compounds in acetic anhydride and subsequent reactions lead to the formation of nitro-substituted intermediates, which are key in developing hydrazide-based compounds (Fischer & Leonard, 1976).

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as X-ray crystallography, showing diverse arrangements based on different substituents and structural variations. These analyses help in understanding the conformation and configuration of the synthesized compounds, contributing to their chemical reactivity and interaction properties (Quoc et al., 2019).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, rearrangements, and complexation with metals. These reactions are crucial for modifying the chemical structure and enhancing the properties of the compounds for specific applications. The reactivity is influenced by the nitro and thienyl groups, which can lead to diverse chemical behaviors (Suzuki et al., 1981).

Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

- A study investigated the nonlinear optical properties of hydrazones, including compounds similar to the one , using a single beam z-scan technique with nanosecond laser pulses. These compounds exhibited significant two-photon absorption, suggesting their potential as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Nitration Reactions in Organic Chemistry

- Research on the reaction of nitrite with hypochlorous acid forming reactive species capable of nitrating phenolic substrates, like tyrosine and 4-hydroxyphenylacetic acid, provides insights into nitration reactions in organic chemistry, relevant to understanding the behavior and applications of nitro-substituted compounds (Eiserich et al., 1996).

Synthesis of Novel Compounds

- A study on the synthesis of novel thieno[2,3-c]pyridazines using a related compound as a starting material highlights the versatility of such chemicals in synthesizing new compounds with potential applications in various fields (Al-Kamali et al., 2014).

Potential in Drug Synthesis

- Research into the synthesis of carbazomycin B, a compound with potential medicinal properties, involved reactions with substances structurally similar to the chemical . This underscores the role of such compounds in the synthesis of pharmacologically active molecules (Crich & Rumthao, 2004).

Anticancer Drug Design

- In the realm of anticancer drug research, analogues of compounds with similar structural features have been studied for their improved therapeutic indexes, highlighting the potential of such molecules in the development of more effective cancer treatments (Sosnovsky et al., 1986).

Catalytic and Biological Activities

- A study on nickel(II)-hydrazone complexes, with structural similarities to the compound , focused on their magnetostructural correlation and catalytic potential for alkene epoxidation. This research emphasizes the potential of such compounds in catalysis and biological applications (Sadhukhan et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-20(2,3)14-21(4,5)15-8-9-18(17(11-15)24(26)27)28-13-19(25)23-22-12-16-7-6-10-29-16/h6-12H,13-14H2,1-5H3,(H,23,25)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRGYBUDLARPJW-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

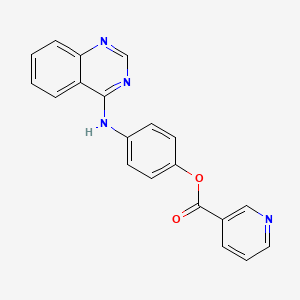

![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)